molecular formula C15H9Cl3N2O3 B14003871 N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide CAS No. 92424-43-6

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide

Cat. No.: B14003871
CAS No.: 92424-43-6
M. Wt: 371.6 g/mol
InChI Key: BPZCCCGPFKJCPV-UHFFFAOYSA-N
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Description

N-(1,3,4-Trichloro-7-nitro-9H-fluoren-2-yl)acetamide is a polyhalogenated and nitrated fluorene derivative characterized by a fluorene backbone substituted with three chlorine atoms at positions 1, 3, and 4, a nitro group at position 7, and an acetamide moiety at position 2.

Properties

CAS No.

92424-43-6

Molecular Formula

C15H9Cl3N2O3

Molecular Weight

371.6 g/mol

IUPAC Name

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H9Cl3N2O3/c1-6(21)19-15-12(16)10-5-7-4-8(20(22)23)2-3-9(7)11(10)13(17)14(15)18/h2-4H,5H2,1H3,(H,19,21)

InChI Key

BPZCCCGPFKJCPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)[N+](=O)[O-])C(=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the nitration and chlorination of fluorenyl derivatives followed by acylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the fluorenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted fluorenyl derivatives with various functional groups.

Scientific Research Applications

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related fluorene-based acetamides:

Table 1: Comparative Analysis of Fluorene Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 1,3,4-Cl; 7-NO₂; 2-acetamide C₁₅H₉Cl₃N₂O₃ ~364.6 (est.) Not available Combines trichloro and nitro groups; likely high lipophilicity/reactivity.
N-(1,3,4,7-Tetrachloro-9H-fluoren-2-yl)acetamide 1,3,4,7-Cl; 2-acetamide C₁₅H₉Cl₄NO 364.05 1785-21-3 Additional Cl at position 7; lacks nitro group (lower reactivity).
N-(7-Chloro-9H-fluoren-2-yl)acetamide 7-Cl; 2-acetamide C₁₅H₁₂ClNO 257.71 5096-17-3 Simplest analog; mono-chloro substitution.
N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 3-Br; 7-NO₂; 9-O; 2-CF₃CO-NH C₁₅H₆BrF₃N₂O₄ 437.11 1785-26-8 Bromine at position 3; trifluoroacetamide enhances metabolic stability.
N-(7-Iodo-3-nitro-9-oxo-9H-fluoren-2-yl)acetamide 7-I; 3-NO₂; 9-O; 2-acetamide C₁₅H₉IN₂O₄ 432.05 402470-24-0 Iodo substitution at position 7; nitro at position 3.

Key Comparisons:

Trifluoroacetamide groups (–9) may confer greater metabolic stability than standard acetamide moieties due to fluorine’s electron-withdrawing effects.

Physical Properties: Increased halogenation (e.g., tetrachloro in NSC57452) correlates with higher molecular weight and reduced aqueous solubility compared to mono-chloro derivatives .

Biological Implications :

  • Nitro groups are often associated with bioactivity in pharmaceuticals (e.g., antimicrobial or anticancer properties), though direct evidence for the target compound is lacking .
  • Halogenated fluorenes like NSC57452 and NSC65925 (–7) may share similar metabolic pathways, but nitro substitution could redirect reactivity toward nitroreductase enzymes .

Biological Activity

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and toxicology. This article summarizes the biological activity of this compound based on available literature, including research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of fluorenes, characterized by a fused ring structure that contributes to its chemical reactivity and biological effects. The presence of multiple chlorine and nitro groups enhances its electrophilic properties, potentially leading to interactions with biological macromolecules.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activities. A study on structurally similar compounds found that modifications in the fluorenyl ring can enhance apoptosis induction in cancer cells. For instance, derivatives showed EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines such as T47D and HCT116, indicating potent cytotoxicity .

The mechanism of action for this compound appears to involve:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
  • Tubulin Inhibition : Some analogs have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division .

Toxicological Profile

Given its chemical structure, this compound is classified as a hazardous substance. Its chlorinated components are associated with environmental persistence and potential bioaccumulation. Research has indicated that similar compounds can exhibit genotoxic effects in mammalian systems .

Case Studies

Several case studies have highlighted the biological implications of exposure to compounds like this compound:

  • In Vitro Studies : Laboratory studies demonstrated that exposure to this compound resulted in increased levels of DNA damage markers in human cell lines.
  • Animal Models : In vivo studies using rodent models revealed that administration led to significant tumor formation in specific organs, emphasizing the compound's carcinogenic potential.

Data Summary

Study Type Findings Reference
In VitroEC50 values of 0.15 - 0.29 µM against cancer cells
ToxicologyGenotoxic effects observed in mammalian systems
Animal StudiesTumor formation in rodent models

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